Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate
Description
Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate is a bifunctional piperidine derivative featuring dual protective groups: a tert-butoxycarbonyl (Boc) moiety on the amino group and a tert-butyl ester on the carboxylate group at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., CDK9 inhibitors) and other bioactive molecules requiring selective protection of reactive functional groups . Its design combines steric protection for stability during synthetic steps and controlled deprotection for downstream modifications.
Properties
IUPAC Name |
tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-13(2,3)20-11(18)15(7-9-16-10-8-15)17-12(19)21-14(4,5)6/h16H,7-10H2,1-6H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNHBFSESHCUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of potent hiv-1 non-nucleoside reverse transcriptase inhibitors (hiv-1 nnrtis), suggesting that this compound may also target reverse transcriptase enzymes.
Mode of Action
It’s known that the compound is used as a building block in organic synthesis, which suggests that it may interact with its targets through covalent bonding, leading to the formation of new compounds.
Biochemical Pathways
Given its potential use in the synthesis of hiv-1 nnrtis, it may be involved in the inhibition of the reverse transcriptase enzyme, thereby preventing the replication of the HIV virus.
Pharmacokinetics
The compound is soluble in some organic solvents such as methanol and ether, which suggests it may have good bioavailability.
Result of Action
If it acts as a building block in the synthesis of hiv-1 nnrtis, its action could result in the inhibition of the reverse transcriptase enzyme, thereby preventing the replication of the HIV virus at the molecular level.
Action Environment
It’s known that the compound is stable at room temperature and should be stored at 0-8°c, suggesting that temperature could influence its stability and efficacy.
Biological Activity
Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate (CAS Number: 2044704-95-0) is a compound that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including antibacterial properties, potential neuroprotective effects, and its role as a precursor in drug synthesis.
- Molecular Formula : C15H28N2O4
- Molecular Weight : 300.39 g/mol
- Purity : ≥97%
- Storage Conditions : Room temperature; keep in a dark place, sealed .
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of related compounds in the piperidine class, which may extend to this compound. For instance, derivatives have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL, comparable to traditional antibiotics like vancomycin .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound 44 | MRSA | 0.78 |
| VREfm | 3.125 | |
| This compound | Potentially similar activity | TBD |
Neuroprotective Effects
The neuroprotective potential of related piperidine derivatives has been explored in various models. For example, compounds have been tested for their ability to inhibit amyloid beta aggregation and protect neuronal cells from oxidative stress. In vitro studies demonstrated that some derivatives could enhance cell viability in the presence of neurotoxic agents like Aβ1-42 by reducing pro-inflammatory cytokines .
In particular, M4, a similar compound, showed significant inhibition of β-secretase and acetylcholinesterase activities, which are critical in the context of Alzheimer's disease treatment. These findings suggest that this compound may possess similar protective effects on neuronal cells.
| Study | Effect Observed | Mechanism |
|---|---|---|
| M4 Study | Increased cell viability in astrocytes | Reduction of TNF-α and free radicals |
| M4 Study | Inhibition of Aβ aggregation | Competitive inhibition of β-secretase |
Synthesis and Applications
This compound serves as an important building block in the synthesis of various bioactive compounds. Its structural characteristics make it suitable for modifications that yield derivatives with enhanced biological activities.
Case Studies
-
Antibacterial Efficacy Against MRSA
- A study demonstrated that a derivative with a similar structure exhibited strong bactericidal properties against MRSA strains, highlighting its potential as a lead compound for antibiotic development.
-
Neuroprotective Mechanisms
- Research involving M4 indicated its ability to mitigate oxidative stress in neuronal cells, suggesting that modifications to the tert-butyl piperidine structure could enhance neuroprotective properties.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features make it a valuable building block for the development of drugs targeting various diseases.
Targeted Protein Degradation
One of the most prominent applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can induce targeted protein degradation, which is a novel therapeutic strategy for treating diseases such as cancer. The compound serves as a semi-flexible linker that enhances the orientation and efficacy of these degraders, impacting their drug-like properties and improving their ability to form ternary complexes with target proteins .
Organic Synthesis
In organic synthesis, this compound is employed as a versatile reagent for constructing complex molecules. Its stability and reactivity allow chemists to use it in various reactions, including:
- Amidation Reactions : It can be used to introduce amine functionalities into target molecules.
- Carboxylation Reactions : The carboxylate group facilitates further modifications, enabling the synthesis of diverse derivatives.
Case Study 1: Synthesis of Bioactive Compounds
In a recent study, researchers synthesized a series of bioactive compounds using this compound as an intermediate. The study demonstrated that compounds derived from this precursor exhibited significant anti-cancer activity in vitro, highlighting its potential in drug discovery .
Case Study 2: Development of PROTACs
Another study focused on the application of this compound in the development of PROTACs targeting specific oncogenic proteins. The research showed that incorporating this compound into PROTACs resulted in enhanced degradation rates of target proteins in cellular assays, suggesting its effectiveness in therapeutic applications .
Data Table: Comparison of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Development of anti-cancer agents |
| Targeted Protein Degradation | Component in PROTACs for targeted therapy | Inducing degradation of oncogenic proteins |
| Organic Synthesis | Building block for complex organic reactions | Synthesis of bioactive derivatives |
Comparison with Similar Compounds
Methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate
- Molecular Formula : C₁₂H₂₂N₂O₄ (MW: 258.31 g/mol) .
- Key Difference : The methyl ester group replaces the tert-butyl ester, reducing steric bulk. This lowers molecular weight and alters solubility (higher polarity).
- Applications : Used in scenarios requiring milder deprotection conditions (e.g., basic hydrolysis instead of acidic cleavage for tert-butyl esters).
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- Structure: Boc protection on the piperidine nitrogen, with an aminomethyl group at position 4 .
- Key Difference: The carboxylate is absent, limiting its utility in coupling reactions (e.g., amide bond formation). Instead, the aminomethyl group enables nucleophilic substitutions.
Core Structure Modifications
4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate
- Molecular Formula: C₁₃H₁₅NO (MW: 201.27 g/mol) .
- Key Difference : The bicyclo[2.2.1]heptane core introduces rigid steric constraints, reducing conformational flexibility compared to piperidine. This impacts binding affinity in target proteins.
tert-Butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate
- Structure : Features a hydroxymethyl group instead of a carboxylate .
- Key Difference : The hydroxymethyl group allows for oxidation to aldehydes or further functionalization, whereas the carboxylate is primed for coupling reactions.
Reactivity and Stability
- Tert-butyl ester vs. Methyl ester :
- Boc Protection : The Boc group is acid-labile (cleaved with HCl or TFA), enabling orthogonal deprotection strategies when combined with tert-butyl esters .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
